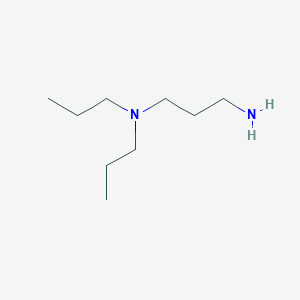

n,n-Dipropylpropane-1,3-diamine

Übersicht

Beschreibung

n,n-Dipropylpropane-1,3-diamine is a chemical compound belonging to the class of organic compounds known as diamines. Diamines are characterized by the presence of two amine groups, which significantly influence their chemical and physical properties. While direct studies on n,n-Dipropylpropane-1,3-diamine are scarce, research on similar compounds can provide valuable insights into its potential synthesis methods, molecular structure, chemical reactions, and properties.

Synthesis Analysis

The synthesis of diamines typically involves reactions that introduce or modify amine groups in precursor molecules. A novel approach involves the conversion of mono-ketals of 1,3-diketones into 3-amino-oximes, which can be precursors to diamines through reduction and further chemical modifications (Kaiser & Wiegrebe, 1998). These methods highlight the versatility of synthetic strategies in achieving complex diamine structures.

Molecular Structure Analysis

The molecular structure of diamines is crucial in determining their chemical reactivity and interaction with other molecules. Studies on related compounds, such as 1,3-diphenylpropane-1,3-diamines, have utilized NMR and IR spectroscopy for stereochemical assignments and understanding the binding modes of non-amine ligands (Kammermeier & Wiegrebe, 1994). Such analyses are essential for elucidating the three-dimensional arrangement of atoms in n,n-Dipropylpropane-1,3-diamine and its derivatives.

Chemical Reactions and Properties

Diamines are reactive towards a variety of chemical agents, forming complex compounds with metals, participating in condensation reactions, and acting as ligands. For instance, uranyl complexes with 1,3-diphenylpropane-1,3-dionato have been synthesized, demonstrating the coordination chemistry of similar diamines (Umeda, Zukerman-Schpector, & Isolani, 2006). These reactions not only extend the utility of diamines in materials science but also in catalysis and organic synthesis.

Physical Properties Analysis

The physical properties of diamines, such as solubility, melting point, and boiling point, depend significantly on the structure and the nature of the substituents. For related compounds, crystallography studies provide insights into their solid-state structures and intermolecular interactions, which are closely related to their physical properties (Mukherjee, Mukherjee, Ray, Ghosh, & Chaudhuri, 1990).

Wissenschaftliche Forschungsanwendungen

CO2 Capture

One significant application of diamines, which includes N,N-Dipropylpropane-1,3-diamine, is in post-combustion CO2 capture. Studies have demonstrated the potential of structurally modified diamines as promising bicarbonate-forming absorbents in CO2 absorption processes. The acid-base properties of these diamines are crucial for their effectiveness in capturing CO2 from emissions, contributing to environmental protection efforts (Xiao et al., 2020).

Catalysis

Diamines, including N,N-Dipropylpropane-1,3-diamine, are also used in catalysis, particularly in the synthesis of metal complexes. These complexes have been studied for their catalytic activity, such as peroxidase mimics and in hydrogenation processes. The structural properties of these diamines influence the catalytic behavior and effectiveness of these complexes (Bermejo et al., 2017).

Industrial Applications

In the industrial sector, diamines are key components in the production of various chemicals, including agrochemicals, pharmaceuticals, surfactants, and as building blocks for nylon synthesis. The development of efficient recovery and purification processes for diamines from fermentation broths has been a focus of research, aiming to facilitate the synthesis of bio-based nylons and other products (Lee et al., 2019).

Electronic Applications

N,N-Dipropylpropane-1,3-diamine and related compounds have also found applications in electronics, particularly in the manufacture of organic light-emitting diodes (OLEDs) and other electroluminescent devices. Their properties, such as carrier trapping and scattering, influence the performance of these devices (Li et al., 2011).

Polymer Synthesis

Diamines are utilized in the synthesis of polymers, such as polyimides, which are known for their thermal stability and solubility in various solvents. These polymers find applications in a range of fields, from aerospace to electronics, due to their exceptional material properties (Ghaemy & Alizadeh, 2009).

Environmental and Energy Research

Research has also been conducted on the use of diamines in environmental and energy applications, such as the absorption of carbon dioxide. Studies have focused on understanding the kinetics and mechanism of CO2 absorption by aqueous diamine solutions to develop more efficient carbon capture technologies (Yu et al., 2017).

Safety And Hazards

While specific safety and hazard information for “n,n-Dipropylpropane-1,3-diamine” is not available, it’s generally recommended to avoid breathing mist, gas, or vapors of chemical compounds, avoid contact with skin and eyes, use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Eigenschaften

IUPAC Name |

N',N'-dipropylpropane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H22N2/c1-3-7-11(8-4-2)9-5-6-10/h3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZUCMODGDIGMBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10286075 | |

| Record name | n,n-dipropylpropane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10286075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

n,n-Dipropylpropane-1,3-diamine | |

CAS RN |

6345-82-0 | |

| Record name | 6345-82-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43706 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n,n-dipropylpropane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10286075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

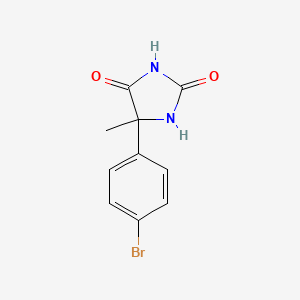

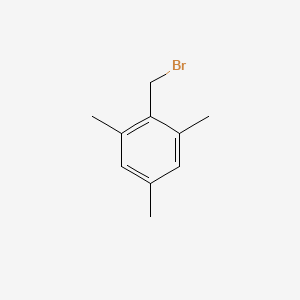

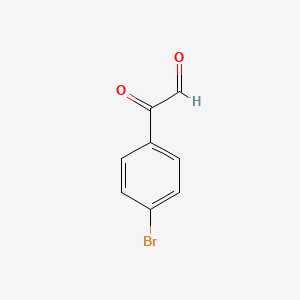

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

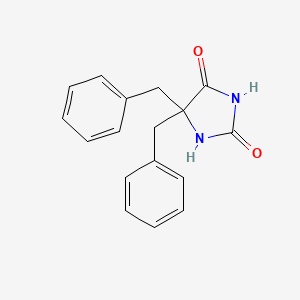

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(Pyridin-4-yl)ethyl]aniline](/img/structure/B1267527.png)

![3-[(Ethoxycarbonyl)amino]propanoic acid](/img/structure/B1267530.png)

![1-[(Benzyloxy)carbonyl]-3-piperidinecarboxylic acid](/img/structure/B1267543.png)